(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline hydrobromide
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Overview
Description
This compound is a type of organic compound known as an arylamine, which is a compound containing an amino group attached directly to a benzene ring . It also contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Arylamines, for example, can undergo reactions such as acylation, alkylation, and diazotization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through a variety of laboratory techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Structure of 1-(4-chlorophenyl)-2-aminoimidazoline-2 : This compound was synthesized from N-(4-chlorophenyl)-1,2-diaminoethane and cyanogen bromide, followed by a transformation into the free base. The study also involved an X-ray analysis to establish the tautomerization ratio of the quanidine fragment in the molecule, indicating significant central activity, especially antinociceptive and serotonergic properties (Matosiuk et al., 2005).
Structure and Absolute Configuration of Vorozole and its Hydrobromide Monohydrate : This study compared the molecular conformation and bond angles of vorozole base and its hydrobromide salt, revealing differences in the C-N-C angle of the 1,2,4-triazolyl moiety due to the presence of lone-pair electrons. It provided insights into the structural nuances that might affect the biological activity of such compounds (Peeters et al., 1993).
Synthesis of New 3-Morpholyl-Substituted 4-Aryl-2-Arylimino-2,3-Dihydrothiazole Derivatives and Their Anti-Inflammatory and Analgesic Activity : This study focused on the synthesis of new dihydrothiazole derivatives and evaluated their analgesic and anti-inflammatory activities. The structural confirmation of these compounds was achieved through NMR spectroscopy, and the pharmacological screening indicated significant analgesic effects in specific models, highlighting the potential medical applications of these compounds (Drapak et al., 2022).
Synthesis, Bioactivities, and Crystal Structure of (Z)-N-((3-(((2-(4-chlorophenyl)oxazol-4-yl)methyl)thiazolidin-2-ylidene)cyanamide : This research synthesized and structurally characterized a specific compound, revealing its crystal structure and bioactive properties, including insecticidal, fungicidal, and anti-tumor activities. The study provides a comprehensive view of the compound's potential in various biological applications (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS.BrH/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16;/h2-9,14H,10-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHTPJULUYLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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